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molecular formula C7H9N3O2 B8791329 2-(2-oxopyridin-1(2H)-yl)acetohydrazide CAS No. 869472-65-1

2-(2-oxopyridin-1(2H)-yl)acetohydrazide

Cat. No. B8791329
M. Wt: 167.17 g/mol
InChI Key: BWWMBBGDYITYLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07507729B2

Procedure details

As described for example 112a, (2-oxo-2H-pyridin-1-yl)-acetic acid ethyl ester (Begley, William J. et. al. Journal of the Chemical Society, Perkin Transactions 1 (1981), (9), 2620-4) in ethanol was reacted with hydrazine hydrate (1.1 equivalents) at 60° C. for 36 h. The mixture was cooled to rt and the precipitated product was filtered off and dried to afford the title compound as a white solid (yield: 78%). MS: m/e=168.2 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][N:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]1=[O:12])C.O.[NH2:15][NH2:16]>C(O)C>[O:12]=[C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][N:6]1[CH2:5][C:4]([NH:15][NH2:16])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CN1C(C=CC=C1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated product was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O=C1N(C=CC=C1)CC(=O)NN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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